tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-17-12(19-18-11)9-4-6-10(15)7-5-9/h4-7H,8,15H2,1-3H3,(H,16,20)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORWYEGJWLKRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate (CAS Number: 1352524-59-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N5O2, with a molecular weight of 289.33 g/mol. The compound features a tert-butyl group and a triazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 1352524-59-4 |
| Purity | ≥95% |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that the triazole moiety plays a crucial role in binding to enzymes and receptors involved in several biological pathways.
Enzyme Inhibition
Studies have shown that compounds containing triazole groups can act as inhibitors for various enzymes. For instance, the compound has demonstrated potential as a CSNK2 inhibitor, which is implicated in cellular signaling and cancer progression. In vitro assays indicate that it can effectively inhibit CSNK2 activity, leading to reduced cell proliferation in cancer cell lines .
Case Studies
-
CSNK2 Inhibition
A study by researchers highlighted the development of triazole-based compounds as selective inhibitors of CSNK2. The introduction of the triazole group in these compounds significantly enhanced their potency compared to traditional inhibitors . This suggests that this compound could exhibit similar or enhanced inhibitory effects. -
Antimicrobial Properties
Another study focused on the antimicrobial properties of triazole derivatives found that certain modifications led to increased activity against bacterial strains. The presence of an aminophenyl group may enhance binding affinity to bacterial enzymes, suggesting potential use as an antimicrobial agent .
Research Findings
Research on related compounds has provided insights into the structure-activity relationship (SAR) critical for developing effective therapeutics:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: The 4-aminophenyl group in the target compound enhances hydrogen bonding and solubility in acidic environments (via protonation), whereas the piperidin-4-yl analog () introduces a basic nitrogen, improving solubility in neutral/basic conditions . The mercapto (-SH) group in increases reactivity, enabling disulfide bond formation or metal coordination, but may reduce stability under oxidative conditions . The benzoylamino group () adds aromatic bulk, favoring interactions with hydrophobic protein pockets .
Synthetic Considerations :
- The target compound’s synthesis likely involves hydrazine-mediated cyclization (similar to ) and Boc-protection strategies .
- Analogous compounds with thiols (e.g., ) require careful handling to prevent oxidation, while piperidine-containing derivatives () may necessitate hydrochloride salt formation for purification .
Physicochemical Properties
- Solubility: The target compound’s amino group improves aqueous solubility compared to the methoxy-containing analog (), which is more lipophilic .
- Stability : The tert-butyl carbamate group in all analogs enhances stability against hydrolysis relative to methyl or ethyl carbamates. However, the mercapto derivative () is prone to oxidation, requiring inert storage conditions .
Preparation Methods
Synthetic Strategy Overview
The synthesis of tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate generally proceeds via:
- Formation of the 1,2,4-triazole core with appropriate substitution at the 3- and 5-positions.
- Introduction of the 4-aminophenyl substituent at the 3-position.
- Attachment of the tert-butyl carbamate group at the nitrogen linked to the 5-position via a methylene bridge.
Two complementary pathways have been reported for related 1,2,4-triazole derivatives bearing aminoaryl substituents and carbamate groups:
Detailed Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving aminoguanidine hydrochloride and suitable electrophilic precursors.
Method A (Classical Cyclization):
Reacting aminoguanidine hydrochloride with succinic anhydride derivatives or N-arylsuccinimides under controlled heating or microwave irradiation facilitates ring closure to form 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives. The choice of starting materials depends on the nucleophilicity of the amine substituent. Aromatic amines like 4-aminophenyl require the alternative pathway using N-arylsuccinimides due to lower nucleophilicity.Microwave-Assisted Synthesis:
Microwave irradiation accelerates the reaction and improves yields by promoting nucleophilic ring opening and subsequent recyclization to the triazole ring.
Introduction of the 4-Aminophenyl Group
The 4-aminophenyl substituent is introduced via:
- Reaction of aminoguanidine derivatives with 4-nitrophenyl or 4-aminophenyl precursors, often as part of the N-arylsuccinimide intermediate.
- Careful control of reaction conditions to prevent deactivation or side reactions of the amino group.
This step typically requires mild bases and polar aprotic solvents to maintain amino group integrity.
Installation of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced to the amino functionality on the triazole or on the methylene bridge nitrogen via:
- Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
- The reaction is carried out in solvents like dichloromethane or dimethylformamide under ambient or slightly elevated temperatures.
- This step ensures protection of the amino group for further synthetic transformations or stability during isolation.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvents | Notes | Yield (%) |
|---|---|---|---|---|
| Cyclization to triazole ring | Aminoguanidine hydrochloride + N-arylsuccinimide | DMF, microwave irradiation | Microwave irradiation accelerates reaction | 70-85% |
| Aminophenyl introduction | Aromatic amine nucleophile (4-aminophenyl derivative) | Polar aprotic solvents | Requires careful pH control | 65-80% |
| Boc protection | Di-tert-butyl dicarbonate + base (TEA/DMAP) | DCM or DMF | Room temperature to mild heating | 80-95% |
Research Findings and Notes
- The use of microwave irradiation significantly reduces reaction times and improves purity of the 1,2,4-triazole derivatives with aromatic amine substituents.
- Selection of bases and solvents is critical to avoid side reactions, especially during carbamate protection steps. Organic bases like triethylamine and DMAP are preferred for their mildness and efficiency.
- The synthetic route avoids harsh acidic or strongly reducing conditions, preserving the integrity of the amino groups and the triazole ring.
- Purification typically involves crystallization or chromatography, with amorphous forms sometimes favored to improve solubility and bioavailability.
- Alternative reducing agents and solvents have been explored to optimize yield and purity, including sodium borohydride, lithium aluminum hydride, and various ether or hydrocarbon solvents.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Core synthesis | Cyclization of aminoguanidine with N-arylsuccinimides |
| Aminophenyl introduction | Via aromatic amine nucleophilic substitution |
| Carbamate protection | Boc protection using di-tert-butyl dicarbonate |
| Reaction acceleration | Microwave irradiation preferred for aromatic amines |
| Solvent selection | Polar aprotic solvents for cyclization; DCM/DMF for Boc |
| Base selection | Organic bases like TEA, DMAP |
| Yield range | 65-95% depending on step and conditions |
Q & A
Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?
- Answer : In aprotic solvents (e.g., DMSO, DMF), the carbamate remains stable for >6 months at –20°C. Aqueous solutions (pH >8) accelerate hydrolysis to the parent amine and CO₂. Use pH 6–7 buffers (e.g., PBS) for biological assays and lyophilize aliquots for storage .
Q. What analytical workflows identify degradation products under stress conditions?
- Answer : Perform forced degradation studies:
- Oxidative : 3% H₂O₂, 40°C, 24h → LC-MS detects sulfoxide/sulfone derivatives.
- Photolytic : UV light (254 nm, 48h) → NMR confirms ring-opening products.
- Acidic/alkaline : 0.1M HCl/NaOH, 70°C → HPLC quantifies hydrolyzed amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
